

# correlation between omeprazole dosage and severity of hypomagnesemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium omeprazole

Cat. No.: B194797 Get Quote

# Omeprazole Dosage and Hypomagnesemia Severity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between omeprazole dosage and the severity of hypomagnesemia, supported by experimental data. It is intended to be a resource for researchers, scientists, and drug development professionals investigating the adverse effects of proton pump inhibitors (PPIs).

## Data Presentation: Quantitative Analysis of Omeprazole Dosage and Hypomagnesemia

The following tables summarize quantitative data from studies investigating the link between omeprazole dosage and the incidence or severity of hypomagnesemia.

Table 1: Incidence of Hypomagnesemia at Different Omeprazole Dosages



| Daily Omeprazole<br>Dosage | Number of Patients | Incidence of<br>Hypomagnesemia<br>(%) | Study                      |
|----------------------------|--------------------|---------------------------------------|----------------------------|
| 20 mg                      | 38                 | 15.8%                                 | Abuelsoud et al. (2022)[1] |
| 40 mg                      | 35                 | 22.9%                                 | Abuelsoud et al. (2022)[1] |
| 80 mg (40 mg twice daily)  | 32                 | 28.1%                                 | Abuelsoud et al. (2022)[1] |

Note: The study by Abuelsoud et al. found the difference in incidence to be clinically significant but not statistically significant.[1]

Table 2: Mean Serum Magnesium Levels in PPI Users vs. Non-Users

| Group                           | Number of<br>Patients | Mean<br>Serum<br>Magnesium<br>(mg/dL) | Standard<br>Deviation | p-value | Study                        |
|---------------------------------|-----------------------|---------------------------------------|-----------------------|---------|------------------------------|
| PPI Users<br>(≥75 years)        | 47                    | 2.1                                   | 0.2                   | < 0.05  | Nakamura et<br>al. (2022)[2] |
| Non-PPI<br>Users (≥75<br>years) | 85                    | 2.2                                   | 0.3                   | < 0.05  | Nakamura et<br>al. (2022)[2] |
| PPI Users<br>(<75 years)        | 26                    | 2.1                                   | 0.1                   | < 0.001 | Nakamura et<br>al. (2022)[2] |
| Non-PPI<br>Users (<75<br>years) | 106                   | 2.2                                   | 0.2                   | < 0.001 | Nakamura et<br>al. (2022)[2] |

Note: This study demonstrates a statistically significant lower mean serum magnesium level in long-term PPI users compared to non-users. However, the data is not stratified by specific



omeprazole dosage.[2]

Table 3: Meta-Analysis of High-Dose vs. Low-Dose PPIs and Hypomagnesemia Risk

| Comparison                             | Pooled<br>Adjusted Odds<br>Ratio (OR) | 95%<br>Confidence<br>Interval (CI) | p-value | Study                     |
|----------------------------------------|---------------------------------------|------------------------------------|---------|---------------------------|
| High-Dose PPIs<br>vs. Low-Dose<br>PPIs | 2.13                                  | 1.26 - 3.59                        | 0.005   | Srinutta et al.<br>(2019) |
| Low-Dose PPIs<br>vs. Non-Users         | 2.61                                  | 1.44 - 4.71                        | < 0.001 | Srinutta et al.<br>(2019) |

Note: This meta-analysis suggests a dose-dependent relationship, with high-dose PPI use associated with a greater risk of hypomagnesemia compared to low-dose use.

## Experimental Protocols Prospective Observational Study Protocol

This protocol is based on the methodology described by Vázquez et al. (2015) for a prospective study on omeprazole and hypomagnesemia.[3]

### 1. Patient Selection:

- Inclusion Criteria: Hospitalized patients who have been receiving a standard daily dose of omeprazole (e.g., 20 mg) for at least three months prior to admission.
- Exclusion Criteria: Patients with pre-existing conditions known to cause hypomagnesemia (e.g., chronic renal failure, malabsorption syndromes not related to PPI use), and patients on medications known to significantly alter magnesium levels (other than diuretics, which may be recorded as a confounding factor).

#### 2. Data Collection:

 Upon hospital admission, collect baseline demographic and clinical data using a standardized form. This should include age, sex, reason for hospitalization, medical history, current medications (including diuretics), and duration of omeprazole therapy.



- Record all concomitant medications that could potentially affect magnesium levels.
- 3. Blood Sampling and Laboratory Analysis:
- Collect a venous blood sample from each patient upon admission.
- Serum should be separated from the clot promptly to prevent leakage of magnesium from red blood cells.
- Determine serum magnesium concentration using a validated laboratory method. Common methods include:
- Colorimetric method: Using reagents like calmagite or xylidyl blue on an automated analyzer (e.g., Cobas 6000).[3]
- Atomic Absorption Spectrophotometry: A reference method for accurate magnesium measurement.
- Define hypomagnesemia based on a pre-specified cut-off value (e.g., <1.6 mg/dL or <0.65 mmol/L).[3]</li>
- 4. Follow-up and Re-evaluation:
- For patients who continue on omeprazole, particularly if the dose is increased, a second serum magnesium level should be determined after a specified period (e.g., one week).
- Record any magnesium supplementation administered during the hospital stay.
- 5. Statistical Analysis:
- Descriptive statistics will be used to summarize patient characteristics.
- The incidence of hypomagnesemia will be calculated for the study population.
- Statistical tests (e.g., t-test, chi-square test) will be used to compare baseline characteristics between patients with and without hypomagnesemia to identify potential confounding factors.
- If different dosage groups are included, analysis of variance (ANOVA) can be used to compare mean serum magnesium levels between the groups.

## **Mandatory Visualization**





Click to download full resolution via product page

Proposed mechanism of omeprazole-induced hypomagnesemia.





Click to download full resolution via product page

Workflow for a prospective clinical trial on omeprazole and hypomagnesemia.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Monitoring of serum magnesium levels during long-term use of proton pump inhibitors in elderly japanese patients: is it really necessary or not? PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- To cite this document: BenchChem. [correlation between omeprazole dosage and severity of hypomagnesemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194797#correlation-between-omeprazole-dosageand-severity-of-hypomagnesemia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com